molecular formula C18H16FN3O2S B2385046 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234974-47-0

1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2385046
CAS No.: 1234974-47-0
M. Wt: 357.4
InChI Key: ZDGFLWGDFNAYLO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropylthio group, and a nitrophenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl halide reacts with the imidazole intermediate.

    Attachment of the isopropylthio group: This can be done via a nucleophilic substitution reaction using isopropylthiol.

    Incorporation of the nitrophenyl group: This step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-(4-chlorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.

    1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-12(2)25-18-20-11-17(13-4-3-5-16(10-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFLWGDFNAYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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